molecular formula C9H17Cl2NO2 B039790 N-Boc-N,N-bis(2-chloroethyl)amine CAS No. 118753-70-1

N-Boc-N,N-bis(2-chloroethyl)amine

Cat. No.: B039790
CAS No.: 118753-70-1
M. Wt: 242.14 g/mol
InChI Key: FQZLNQAUUMSUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1) is a nitrogen mustard derivative characterized by a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₉H₁₇Cl₂NO₂ (average mass: 242.140 g/mol), and it is structurally defined as a bis(2-chloroethyl)amine with a Boc group attached to the central nitrogen atom . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing alkylating agents and prodrugs. Its Boc group enhances stability during synthetic processes, preventing premature reactivity of the nitrogen mustard moiety .

Preparation Methods

Synthetic Strategy and Reaction Pathway

The synthesis of N-Boc-N,N-bis(2-chloroethyl)amine proceeds via a two-step sequence:

  • Chlorination of diethanolamine to form bis(2-chloroethyl)amine.

  • Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc anhydride).

The overall reaction pathway is summarized as:

DiethanolamineSOCl2Bis(2-chloroethyl)amineBoc anhydrideThis compound\text{Diethanolamine} \xrightarrow{\text{SOCl}_2} \text{Bis(2-chloroethyl)amine} \xrightarrow{\text{Boc anhydride}} \text{this compound}

Stepwise Preparation Methods

Chlorination of Diethanolamine

Diethanolamine serves as the starting material due to its commercial availability and cost-effectiveness. Chlorination is achieved using thionyl chloride (SOCl₂), which converts hydroxyl groups to chlorides via nucleophilic substitution.

Reaction Conditions :

  • Molar ratio : 2.75–3.25:1 (SOCl₂:diethanolamine) .

  • Temperature : Reflux (70–80°C) for 3–5 hours.

  • Workup : Cooling to <10°C, followed by aqueous quenching to remove excess SOCl₂.

Key Considerations :

  • Excess SOCl₂ ensures complete conversion of hydroxyl groups, minimizing residual diethanolamine.

  • Controlled quenching mitigates exothermic hazards and stabilizes the intermediate bis(2-chloroethyl)amine.

Boc Protection of Bis(2-chloroethyl)amine

The secondary amine undergoes Boc protection using Boc anhydride under alkaline conditions to prevent protonation and enhance nucleophilicity.

Reaction Conditions :

  • Molar ratio : 0.95–1.05:1 (Boc anhydride:bis(2-chloroethyl)amine) .

  • Base : Sodium carbonate (Na₂CO₃) to maintain pH >10.

  • Temperature : 10–30°C for 12–16 hours.

  • Workup : Ethyl acetate extraction, drying (Na₂SO₄), and reduced-pressure evaporation.

Optimization Insights :

  • Stoichiometric Boc anhydride ensures high conversion without side reactions (e.g., over-acylation).

  • Alkaline conditions deprotonate the amine, facilitating acylation while suppressing hydrolysis of Boc anhydride.

Industrial-Scale Synthesis and Yield Optimization

Industrial protocols emphasize scalability, yield, and purity. Data from patent examples demonstrate robust performance:

Table 1: Comparative Reaction Parameters and Yields

ParameterExample 2 Example 3
Diethanolamine (mol)1.01.0
SOCl₂ (mol)2.753.25
Boc anhydride (mol)0.981.02
Reaction time (step 2, h)1412
Yield (%)93.894.3
Purity (%)99.7299.42

Key Findings :

  • Excess SOCl₂ (up to 3.25:1) marginally improves yield without compromising purity.

  • Near-stoichiometric Boc anhydride (0.98–1.02:1) balances cost and efficiency.

Alternative Methods and Considerations

While the above method dominates industrial production, alternative approaches exist:

Use of Alternative Chlorinating Agents

Phosphorus-based chlorinating agents (e.g., PCl₃, PCl₅) may replace SOCl₂, but they require stringent moisture control and offer no yield advantage .

Solvent Systems

  • Chlorination : Neat SOCl₂ avoids solvent use, simplifying purification.

  • Boc protection : Aqueous-organic biphasic systems (water/ethyl acetate) enhance interfacial reaction efficiency.

Mechanistic Insights

Chlorination Step

SOCl₂ reacts with diethanolamine via a two-stage mechanism:

  • Hydroxyl activation : SOCl₂ converts -OH to -Cl, releasing SO₂ and HCl.

  • Intermediate stabilization : Excess SOCl₂ scavenges HCl, driving the reaction to completion.

Boc Protection

Boc anhydride reacts with the deprotonated amine in an SN2 mechanism, forming a stable carbamate. The Boc group’s steric bulk minimizes further alkylation or side reactions.

Challenges and Mitigation Strategies

  • Purity Concerns : Residual HCl or unreacted diethanolamine may contaminate the product. Neutralization with Na₂CO₃ and rigorous extraction address this .

  • Safety : SOCl₂’s corrosivity mandates closed-system handling and controlled quenching.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

N-Boc-N,N-bis(2-chloroethyl)amine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its applications include:

  • Anticancer Agents : The chloroethyl moiety is known for its ability to form DNA cross-links, making it a valuable component in the development of cytotoxic drugs. For instance, derivatives of this compound have been explored for their potential in treating various cancers by inducing apoptosis in malignant cells.
  • Targeted Drug Delivery : The compound can be modified to create prodrugs that release active pharmaceutical ingredients selectively in target tissues, enhancing therapeutic efficacy while minimizing side effects.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structure allows for the incorporation of biologically active groups that enhance pest resistance and crop yield.

Organic Synthesis

In organic chemistry, this compound is employed as:

  • A Protecting Group : The Boc group protects amines during multi-step syntheses, allowing for selective reactions without interference from reactive amine sites.
  • Intermediate for Complex Molecules : It acts as a precursor for synthesizing more complex molecules, including heterocycles and other nitrogen-containing compounds.

Case Study 1: Development of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of novel alkylating agents derived from this compound. These compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as effective chemotherapeutics.

Case Study 2: Synthesis of Agrochemicals

Research conducted at a leading agricultural chemistry laboratory utilized this compound to synthesize a new class of herbicides. The resulting compounds exhibited enhanced selectivity towards target weeds while being less toxic to crops, showcasing the compound's versatility in agrochemical applications.

Mechanism of Action

The mechanism of action of tert-butyl bis(2-chloroethyl)carbamate involves its conversion to bis(2-chloroethyl)amine, which acts as a DNA alkylating agent. This compound induces apoptosis in cancer cells by forming cross-links in DNA, thereby inhibiting DNA replication and transcription . The molecular targets include DNA and various proteins involved in the cell cycle .

Comparison with Similar Compounds

Comparison with Structurally Related Nitrogen Mustards

Structural Variations and Reactivity

The reactivity and biological activity of bis(2-chloroethyl)amines depend on substituents attached to the nitrogen atom. Below is a comparative analysis:

Compound Substituents Molecular Formula CAS Number Key Properties
N-Boc-N,N-bis(2-chloroethyl)amine Boc-protected amine C₉H₁₇Cl₂NO₂ 118753-70-1 Stabilized by Boc group; used in controlled alkylation reactions .
HN1 (Tris(2-chloroethyl)amine) Ethyl group C₆H₁₂Cl₃N 555-77-1 Highly reactive; military chemical agent (vesicant) .
Chlormethine (Mustargen®) Methyl group C₅H₁₁Cl₂N 51-75-2 First nitrogen mustard anticancer drug; forms DNA crosslinks .
N-Nitroso Bis(2-chloroethyl)amine Nitroso group C₄H₈Cl₂N₂O 67856-68-2 Carcinogenic nitrosamine impurity in pharmaceuticals .
N,N-Bis(2-chloroethyl)ethylamine Ethyl group C₆H₁₂Cl₂N 541-25-3 Precursor to alkylating agents; forms DNA adducts .

Key Observations :

  • The Boc group in this compound reduces electrophilicity compared to HN1 or chlormethine, delaying DNA alkylation until deprotection .
  • HN1 and chlormethine exhibit rapid cytotoxicity due to unhindered chloroethyl groups, enabling crosslinking of guanine N7 positions .
  • N-Nitroso derivatives (e.g., CAS 67856-68-2) are mutagenic due to nitroso-mediated DNA adduct formation, unrelated to alkylation .

This compound

  • Primarily a synthetic intermediate. The Boc group is cleaved under acidic conditions to release the active bis(2-chloroethyl)amine, which alkylates DNA via formation of aziridinium intermediates .
  • Used in prodrug development (e.g., cyclophosphamide analogs) to target cancer cells selectively .

Chlormethine (Mustargen®)

  • Direct-acting alkylator; induces guanine-cytosine crosslinks, causing apoptosis in lymphoma cells .
  • Limitations: High systemic toxicity due to non-specific reactivity.

N,N-Bis(2-chloroethyl)ethylamine (HN1)

  • Military vesicant; induces blistering and DNA damage. Its ethyl group enhances lipophilicity, facilitating skin penetration .

N-Nitroso Bis(2-chloroethyl)amine

  • Not used therapeutically. Classified as a Group 2A carcinogen (IARC) due to nitroso-related DNA damage in rodent models .

Metabolic and Toxicological Profiles

Compound Metabolic Pathway Toxicity
This compound Boc cleavage releases free amine; forms DNA adducts . Low acute toxicity (protected form); active metabolite is cytotoxic .
Chlormethine Direct alkylation; no metabolic activation required . Myelosuppression, nephrotoxicity .
HN1 Hydrolysis to ethanolamines; generates reactive intermediates . Severe vesicant; carcinogenic in animal models .
N-Nitroso Bis(2-chloroethyl)amine Nitroso group decomposes to alkyl diazonium ions, damaging DNA . Potent carcinogen; induces liver and lung tumors in mice .

DNA Damage Mechanisms

  • Bis(2-chloroethyl)amines (e.g., chlormethine) form N7-guanine adducts and interstrand crosslinks, disrupting replication .
  • In contrast, N-Nitroso derivatives induce Cys-NOR-N7G adducts (cysteine-guanine crosslinks), repaired by Fanconi anemia and NER pathways .

Biological Activity

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl N-(2-chloroethyl)carbamate, is an organic compound with significant implications in medicinal chemistry, particularly in the development of antitumor agents. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential applications in drug synthesis.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • CAS Number : 71999-74-1
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier.

This compound acts primarily as a DNA alkylating agent . The chloroethyl groups can form reactive intermediates that interact with DNA, leading to cross-linking and subsequent cytotoxic effects. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide, which is metabolized into active forms that bind to DNA and inhibit replication.

Cytotoxicity Studies

The biological activity of this compound has been evaluated against various cancer cell lines, notably:

  • Cell Lines Tested :
    • KB-31 (drug-sensitive human epidermoid carcinoma)
    • KB-8511 (multi-drug resistant variant)

Results Summary

Cell LineIC50 (μM)
KB-31>2.815
KB-85112.496

These results indicate that while the compound exhibits some level of cytotoxicity, it shows reduced effectiveness against multi-drug resistant cells compared to sensitive ones. The IC50 values suggest that higher concentrations are required to achieve significant cytotoxicity in resistant cell lines .

Case Studies and Research Findings

  • Study on Hypoxia-selective Cytotoxins :
    • Research conducted by Palmer et al. (1996) indicated that derivatives of bis(2-chloroethyl)amines possess selective cytotoxicity under hypoxic conditions, making them potential candidates for targeted cancer therapies .
  • Mutagenicity Assessments :
    • Studies have shown that compounds containing bis(2-chloroethyl)amine moieties can exhibit mutagenic properties in microbial assays, raising concerns about their safety profile in therapeutic applications .
  • Synthesis and Applications :
    • This compound is utilized as an intermediate in the synthesis of various pharmaceuticals due to its ability to protect amine groups during chemical reactions. Its versatility allows for the production of complex biologically active compounds .

Properties

IUPAC Name

tert-butyl N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLNQAUUMSUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459487
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118753-70-1
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-N,N-Bis(2-chloroethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-N,N-bis(2-chloroethyl)amine
N-Boc-N,N-bis(2-chloroethyl)amine
N-Boc-N,N-bis(2-chloroethyl)amine
N-Boc-N,N-bis(2-chloroethyl)amine
N-Boc-N,N-bis(2-chloroethyl)amine
N-Boc-N,N-bis(2-chloroethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.